![molecular formula C11H14O B14455669 Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- CAS No. 72059-92-8](/img/structure/B14455669.png)
Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[45]deca-3,7-dien-2-one, 8-methyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing spiro[4.5]deca-3,7-dien-2-one, 8-methyl- involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction can be performed at room temperature and generates carbon dioxide as the sole by-product . The stereochemistry of the reactions is controlled with diastereo- and enantioselectivity being up to >20:1 dr and 96:4 er .
Industrial Production Methods
While specific industrial production methods for spiro[4.5]deca-3,7-dien-2-one, 8-methyl- are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Pd-catalyzed decarboxylative strategy mentioned above could be adapted for industrial production with appropriate scaling and process optimization.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: Substitution reactions, particularly involving the spiro junction, can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for decarboxylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Wirkmechanismus
The mechanism by which spiro[4.5]deca-3,7-dien-2-one, 8-methyl- exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction pathways and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]deca-6,9-dien-8-one: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxaspiro[4.4]nona-3,6-dien-2-one: A related compound with an oxygen atom in the spiro junction, leading to different chemical properties.
Uniqueness
Spiro[45]deca-3,7-dien-2-one, 8-methyl- is unique due to its specific spirocyclic structure and the presence of a methyl group at the 8-position
Eigenschaften
CAS-Nummer |
72059-92-8 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
8-methylspiro[4.5]deca-3,8-dien-2-one |
InChI |
InChI=1S/C11H14O/c1-9-2-5-11(6-3-9)7-4-10(12)8-11/h2,4,7H,3,5-6,8H2,1H3 |
InChI-Schlüssel |
REIIZKBYZPVOAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2(CC1)CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


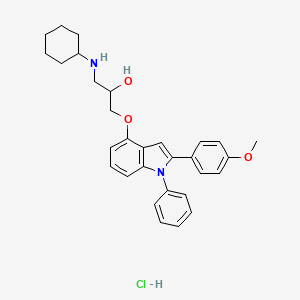
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
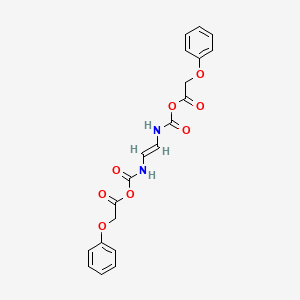
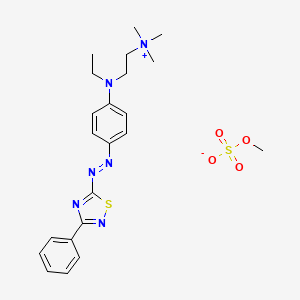
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
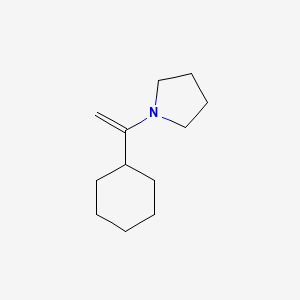
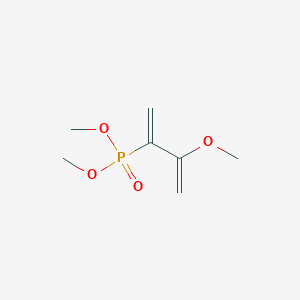
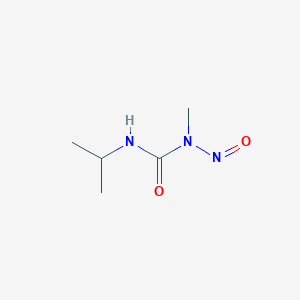
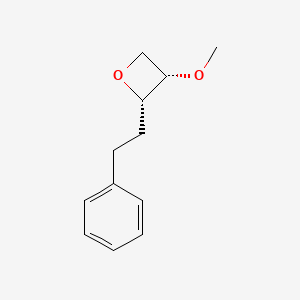
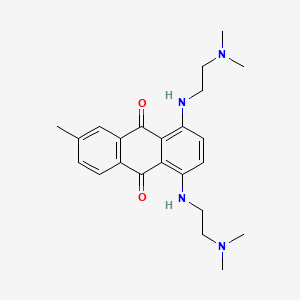
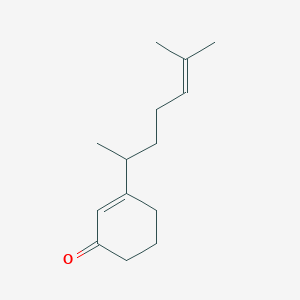
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
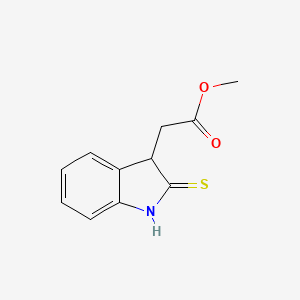
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
